![molecular formula C16H12N2O6 B2534874 [2-(4-Nitroanilino)-2-oxoethyl] 4-formilbenzoato CAS No. 721908-67-4](/img/structure/B2534874.png)
[2-(4-Nitroanilino)-2-oxoethyl] 4-formilbenzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate: is an organic compound that features both nitroaniline and formylbenzoate functional groups
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Biochemical Studies: Investigated for its interactions with biological macromolecules.
Medicine:
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry:
Materials Science: Used in the development of novel materials with specific properties, such as dyes or polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate typically involves the reaction of 4-nitroaniline with 4-formylbenzoic acid under specific conditions. The reaction may be catalyzed by acidic or basic catalysts to facilitate the formation of the ester linkage. The reaction conditions often include controlled temperature and solvent selection to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate can undergo reduction reactions to form amino derivatives.
Reduction: The formyl group can be reduced to an alcohol under appropriate conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed:
Reduction of Nitro Group: Formation of 4-aminoaniline derivatives.
Reduction of Formyl Group: Formation of benzyl alcohol derivatives.
Substitution Reactions: Formation of various substituted aromatic compounds.
Mecanismo De Acción
The mechanism of action of [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the formyl group can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
4-Nitroaniline: Shares the nitroaniline functional group but lacks the formylbenzoate moiety.
4-Formylbenzoic Acid: Contains the formylbenzoate group but lacks the nitroaniline moiety.
Uniqueness:
Dual Functional Groups: The presence of both nitroaniline and formylbenzoate groups in [2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate makes it unique and versatile for various applications.
Propiedades
IUPAC Name |
[2-(4-nitroanilino)-2-oxoethyl] 4-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6/c19-9-11-1-3-12(4-2-11)16(21)24-10-15(20)17-13-5-7-14(8-6-13)18(22)23/h1-9H,10H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZJWQAFSRWMNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
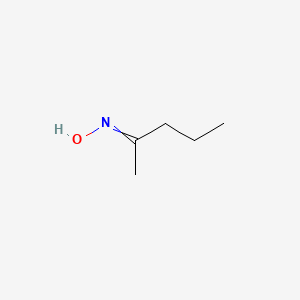
![N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2534793.png)

![N-[(2-Piperidin-1-ylpyridin-3-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534797.png)
![Ethyl({2-[4-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B2534798.png)
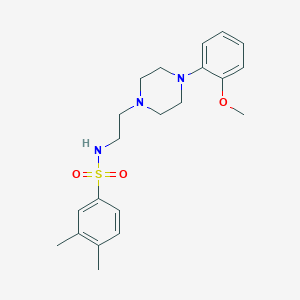
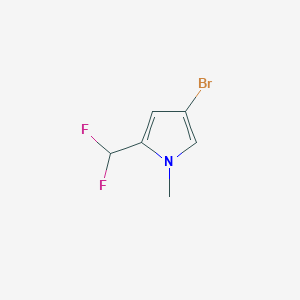
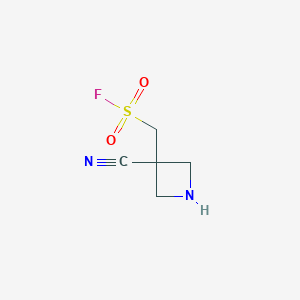
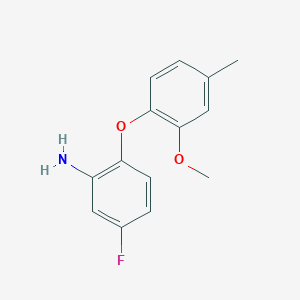
![1-(4-fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2534808.png)
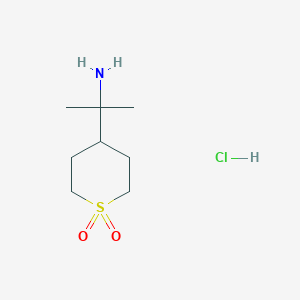

![1-(4-Methoxyphenyl)-2-methyl-3-({pyrido[3,4-d]pyrimidin-4-yl}amino)propan-2-ol](/img/structure/B2534812.png)

